molecular formula C15H9O6- B1263031 Cyanidin(1-)

Cyanidin(1-)

Cat. No. B1263031
M. Wt: 285.23 g/mol
InChI Key: NIPNPECHKPMAOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of cyanidin(1+). It is a conjugate base of a cyanidin cation.

Scientific Research Applications

  • Neuroprotective Effects : Cyanidin has demonstrated potential in protecting nerve cells against toxins, such as Aβ25-35-induced toxicity, which is linked to Alzheimer's disease. It works by decreasing oxidative stress and attenuating apoptosis mediated by different pathways (Thummayot et al., 2018). Additionally, cyanidin protected human neuroblastoma cells from neurotoxicity induced by 1-Methyl-4-Phenylpyridinium, a model of Parkinson's disease (Chen et al., 2018).

  • Anticancer Properties : Several studies have highlighted cyanidin's anticancer activities. It has shown inhibitory effects on the proliferation, migration, and invasion of renal cell carcinoma lines (Liu et al., 2018). Furthermore, cyanidin has been reported to target various proliferative pathways in different types of cancer, such as breast, liver, lung, prostate, and thyroid cancer (Safdar et al., 2022).

  • Antioxidant and Anti-aging Effects : Cyanidin exhibits strong antioxidant properties, which contribute to its anti-aging effects. It has been shown to attenuate oxidative stress and prolong the life spans of human cells under stress-induced premature senescence (Choi et al., 2010).

  • Diabetes Management : Cyanidin and its derivatives have demonstrated significant potential in diabetes management. It inhibits α-glucosidase activity, suggesting a role in controlling postprandial glucose levels (Adisakwattana et al., 2009). Furthermore, cyanidin in liposomal forms has shown promise in treating diabetes mellitus complications (Gharib et al., 2013).

  • Chemical Analyses and Lipophilicity Enhancement : Cyanidin has been used in the quantitative estimation of metals in fish samples, highlighting its potential in analytical chemistry (Ike et al., 2019). Additionally, enzymatic acylation of cyanidin derivatives enhances their lipophilicity and thermostability, which could be useful in the cosmetic and food industries (Yang et al., 2018).

properties

Product Name

Cyanidin(1-)

Molecular Formula

C15H9O6-

Molecular Weight

285.23 g/mol

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate

InChI

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1

InChI Key

NIPNPECHKPMAOO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-]

Origin of Product

United States

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